molecular formula C13H18N2O B6622378 N-cyclohexyl-6-methylpyridine-3-carboxamide

N-cyclohexyl-6-methylpyridine-3-carboxamide

Cat. No.: B6622378
M. Wt: 218.29 g/mol
InChI Key: SCIOWHBNHRBUBK-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methyl group at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methylpyridine-3-carboxamide typically involves the reaction of 6-methylpyridine-3-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide and may require heating to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclohexyl-6-methylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-3-carboxamide: Lacks the cyclohexyl group, making it less hydrophobic.

    N-cyclohexylpyridine-3-carboxamide: Lacks the methyl group at the 6th position.

    N-cyclohexyl-2-methylpyridine-3-carboxamide: Methyl group is at the 2nd position instead of the 6th.

Uniqueness

N-cyclohexyl-6-methylpyridine-3-carboxamide is unique due to the specific positioning of the cyclohexyl and methyl groups, which can influence its binding affinity and selectivity towards molecular targets. This unique structure can result in distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-7-8-11(9-14-10)13(16)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIOWHBNHRBUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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